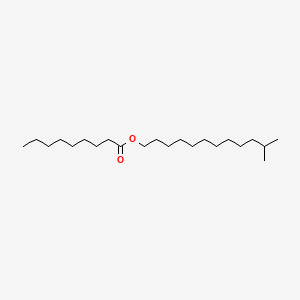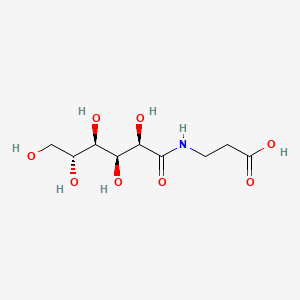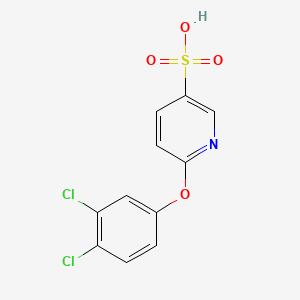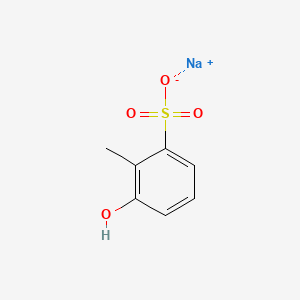![molecular formula C9H9N5O5 B12643004 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide CAS No. 920323-99-5](/img/structure/B12643004.png)
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide is an organic compound known for its distinctive chemical structure and properties It is a derivative of hydrazine and dinitrophenyl, which are commonly used in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide typically involves the reaction of 2,4-dinitrophenylhydrazine with N-methylacetamide. The reaction is carried out in an ethanol solvent under reflux conditions. The process involves the formation of a hydrazone linkage between the hydrazine and the acetamide groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted hydrazones.
Scientific Research Applications
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species, which can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in analytical chemistry.
2,6-Di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol: Another derivative with similar chemical properties and applications.
Uniqueness
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide is unique due to its specific structure, which combines the properties of both hydrazine and dinitrophenyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research.
Properties
CAS No. |
920323-99-5 |
|---|---|
Molecular Formula |
C9H9N5O5 |
Molecular Weight |
267.20 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]-N-methylacetamide |
InChI |
InChI=1S/C9H9N5O5/c1-10-9(15)5-11-12-7-3-2-6(13(16)17)4-8(7)14(18)19/h2-5,12H,1H3,(H,10,15) |
InChI Key |
BZEDPOWDZKIOHS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


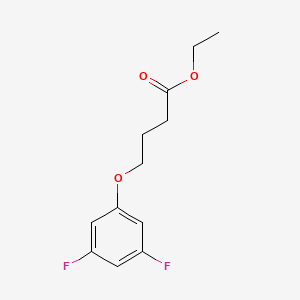
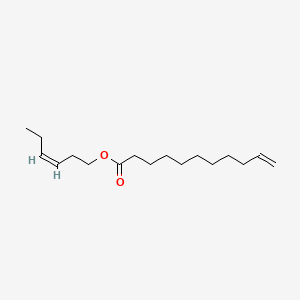
![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
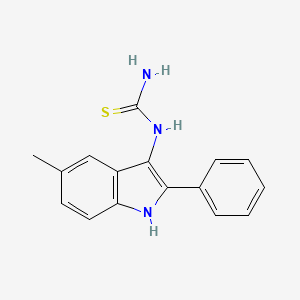
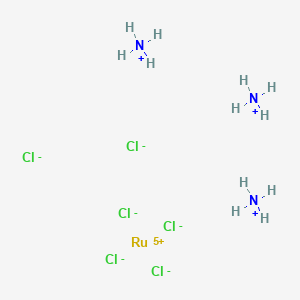
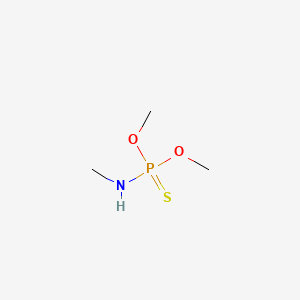
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)



